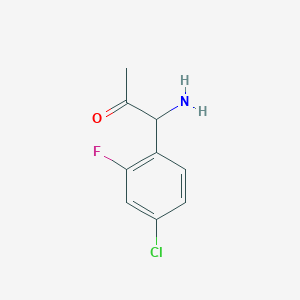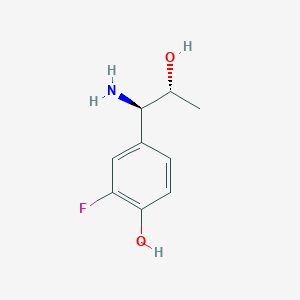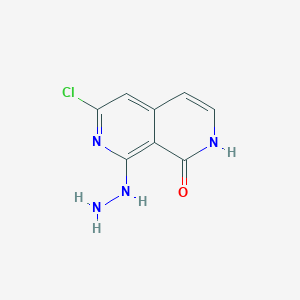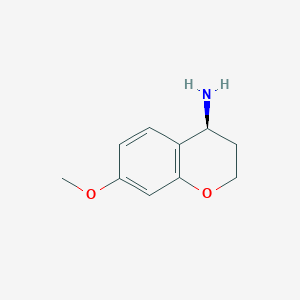
(S)-7-Methoxychroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-Methoxychroman-4-amine is a chiral compound with significant potential in various scientific fields. It is a derivative of chroman, a bicyclic organic compound, and contains a methoxy group at the 7th position and an amine group at the 4th position. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methoxychroman-4-amine typically involves several steps, starting from readily available precursors. One common method includes the following steps:
Starting Material: The synthesis begins with a chroman derivative.
Methoxylation: Introduction of the methoxy group at the 7th position using a suitable methoxylating agent under controlled conditions.
Amination: Introduction of the amine group at the 4th position through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Chiral Resolution: Separation of the (S) enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-Methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(S)-7-Methoxychroman-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it valuable for studying enantiomer-specific interactions with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-7-Methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into binding sites with high specificity, influencing biological pathways and processes. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
®-7-Methoxychroman-4-amine: The enantiomer of (S)-7-Methoxychroman-4-amine with a different three-dimensional arrangement.
7-Methoxychroman-4-ol: A similar compound with a hydroxyl group instead of an amine group.
7-Methoxychroman-4-carboxylic acid: A derivative with a carboxyl group at the 4th position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other derivatives
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(4S)-7-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO2/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 |
Clave InChI |
RKCMZVXMWWKKAH-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)[C@H](CCO2)N |
SMILES canónico |
COC1=CC2=C(C=C1)C(CCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)
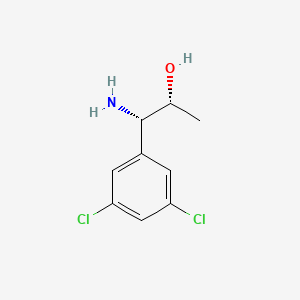
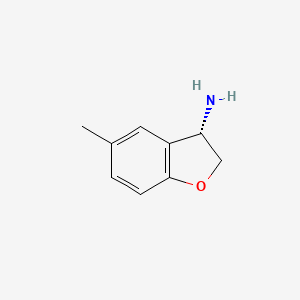



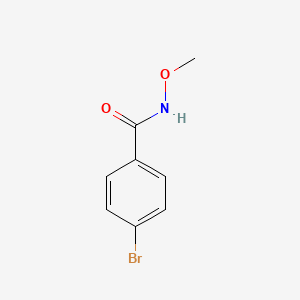
![1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone](/img/structure/B13043788.png)
![Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride](/img/structure/B13043792.png)

